Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)
Description
Structural Elucidation of Kaempferol 3,7-bis(α-L-Rhamnose-D-Glucose)
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name for this compound is 3,7-bis(((2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one . This nomenclature reflects the stereochemical arrangement of the two disaccharide units (α-L-rhamnose and D-glucose) attached to the flavonoid backbone. The systematic name adheres to the rules for glycoside naming, specifying the positions of glycosidic bonds (C-3 and C-7) and the anomeric configurations (α for rhamnose, β for glucose).
The molecular formula is C₃₉H₅₀O₂₄ , with a molecular weight of 902.8 g/mol . The compound’s registry number (1392495-12-3 ) further aids in its unambiguous identification across chemical databases.
Molecular Configuration Analysis
The molecular structure comprises a kaempferol core (5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) substituted with two disaccharide moieties. Each disaccharide unit consists of α-L-rhamnose (6-deoxy-α-L-mannopyranose) linked to D-glucose via a β-glycosidic bond (Figure 1). The rhamnose-glucose linkage occurs at the 5-position of rhamnose, as evidenced by nuclear magnetic resonance (NMR) data .
Table 1: Key Structural Features of Kaempferol 3,7-bis(α-L-Rhamnose-D-Glucose)
| Feature | Description |
|---|---|
| Aglycone | Kaempferol (5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) |
| Sugar Substitutions | Two disaccharides (α-L-rhamnose-D-glucose) at C-3 and C-7 |
| Glycosidic Bonds | β-configuration for glucose, α-configuration for rhamnose |
| Molecular Formula | C₃₉H₅₀O₂₄ |
| Molecular Weight | 902.8 g/mol |
Comparative Structural Analysis with Related Flavonoid Glycosides
Kaempferol 3,7-bis(α-L-rhamnose-D-glucose) belongs to the flavonoid glycoside family, which includes compounds like kaempferol 3,7-diglucoside (C₂₇H₃₀O₁₆, MW 610.5 g/mol) . Structural differences arise from the substitution of glucose with rhamnose-glucose disaccharides, altering solubility and biochemical interactions. For instance, the presence of rhamnose introduces lipophilic character compared to purely glucosylated analogs.
Key comparative points :
- Sugar Composition : Unlike simpler monoglycosides (e.g., astragalin), this compound features branched disaccharides.
- Stereochemical Complexity : The α-L-rhamnose configuration distinguishes it from β-D-rhamnose-containing analogs.
- Bioactivity Implications : The disaccharide units may influence receptor binding affinity compared to monosaccharide derivatives .
Crystallographic and Spectroscopic Characterization (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR data (δ ppm, DMSO-d₆):
- Aromatic protons : δ 6.17 (1H, d, J = 1.8 Hz, H-6), 6.42 (1H, d, J = 1.8 Hz, H-8) .
- Sugar protons : δ 4.98 (anomeric proton of rhamnose), 5.12 (anomeric proton of glucose) .
- Methoxy groups : Absent, confirming the lack of methyl ethers.
¹³C-NMR data corroborate the glycosylation pattern, with signals at δ 101.2 (C-1 of rhamnose) and δ 105.6 (C-1 of glucose) .
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 903.3 [M+H]⁺ , consistent with the molecular formula C₃₉H₅₀O₂₄ . Fragmentation patterns reveal sequential loss of sugar units (-162 amu for glucose, -146 amu for rhamnose).
Infrared (IR) Spectroscopy
IR peaks (cm⁻¹):
- 3400–3200 : O-H stretching (hydroxyl groups).
- 1650 : C=O stretching (chromen-4-one).
- 1600, 1500 : Aromatic C=C bending.
- 1070 : C-O-C glycosidic bonds .
X-ray Crystallography
While crystallographic data for this specific compound are not publicly available, related flavonoid glycosides exhibit monoclinic crystal systems with P2₁ space groups. The disaccharide units likely adopt a chair conformation, stabilized by intramolecular hydrogen bonds .
Properties
Molecular Formula |
C39H50O24 |
|---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
3,7-bis[[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12-,18+,19+,21+,22+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,36-,37-,38-,39-/m0/s1 |
InChI Key |
VTRMLQBPGVHEHN-NAABCWOHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction
Ethanol and methanol are commonly used for extracting kaempferol glycosides from green tea seeds or leaves. A patented method involves:
- Extraction Steps :
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Ethanol (80%), butanol | |
| Temperature | Reflux (boiling point of solvent) | |
| Extraction Cycles | 1–5 times | |
| Yield Efficiency | Not quantified in sources | – |
Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) with CO₂ offers a green alternative, though limited data exists for this specific glycoside. Advantages include:
- Non-toxic and non-flammable solvent .
- Preservation of thermolabile compounds at low temperatures.
Typical SFE conditions involve pressures above 73.9 bar and temperatures near 31.1°C (critical point of CO₂).
Chemical Synthesis
Chemical synthesis focuses on glycosylation at the 3- and 7-hydroxyl positions of kaempferol. Two primary approaches are explored:
Glycosylation via Glycosyl Halides
Traditional Koenigs-Knorr glycosylation uses glycosyl bromides or chlorides as donors. Key steps include:
- Activation :
| Parameter | Details | Reference |
|---|---|---|
| Donor | Glycosyl bromide (e.g., α-D-glucose) | |
| Catalyst | Ag₂CO₃ + I₂ | |
| Solvent | Chloroform | |
| Yield | Up to 74% (improved from 20%) |
Gold-Catalyzed Glycosylation
A modern approach employs glycosyl o-alkynylbenzoates under gold(I) catalysis, enabling efficient 3-O-glycosylation. Example protocol:
- Substrate : 5,7,4′-Tri-O-benzyl-kaempferol.
- Donor : Glucopyranosyl o-hexynylbenzoate.
- Conditions :
| Parameter | Details | Reference |
|---|---|---|
| Donor | Glycosyl o-hexynylbenzoate | |
| Catalyst | Au(I) complex | |
| Yield | Excellent (>90% in analogous cases) |
Purification and Analysis
Post-synthesis, crude products undergo purification and characterization:
Chromatographic Purification
- Silica Gel Column Chromatography :
- Thin Layer Chromatography (TLC) :
| Method | Conditions | Reference |
|---|---|---|
| Silica Gel CC | Chloroform:methanol gradient | |
| TLC | Monitoring glycoside hydrolysis |
Analytical Characterization
Key techniques include:
- HPLC : Quantifies kaempferol glycosides in extracts.
- NMR/MS : Confirms structure via spectral data (e.g., SMILES:
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O).
Industrial and Research Considerations
- Scalability : Enzymatic methods (mentioned in patents) are theoretically scalable but lack detailed protocols for this glycoside.
- Cost : Chemical synthesis is cost-effective for small-scale research but requires optimization for industrial use.
- Stability : Stock solutions are stored at -20°C to -80°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3,7-bis undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert kaempferol 3,7-bis into its dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Ethers and esters of kaempferol 3,7-bis.
Scientific Research Applications
Kaempferol 3,7-bis has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Kaempferol 3,7-bis exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways like NF-kB, p38MAPK, and AKT.
Comparison with Similar Compounds
Structural Variations in Glycosylation Patterns
The table below summarizes key structural differences between Kaempferol 3,7-bis(α-L-rhamnose-D-glucose) and related flavonol glycosides:
Physicochemical Properties
- Solubility: The dual disaccharide structure of Kaempferol 3,7-bis(α-L-rhamnose-D-glucose) increases hydrophilicity, making it more water-soluble than non-glycosylated kaempferol or mono-glycosides like kaempferol-7-O-rhamnoside .
- Stability: Glycosylation generally protects the aglycone from oxidative degradation. However, the α-L-rhamnose linkage may confer susceptibility to enzymatic hydrolysis by rhamnosidases in the gut microbiota .
Biological Activity
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosylated flavonoid known for its diverse biological activities. This compound, derived from the flavonoid kaempferol, exhibits enhanced solubility and stability due to its unique glycosylation with two rhamnose moieties. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is characterized by the following structural features:
- Base Structure : Kaempferol, a flavonoid known for its antioxidant properties.
- Glycosylation : Two rhamnose sugars are attached at positions 3 and 7 of the kaempferol backbone.
This structural configuration enhances its biological activity compared to other kaempferol derivatives.
Biological Activities
The biological activities of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) can be categorized into several key areas:
1. Antioxidant Activity
Kaempferol and its derivatives are potent antioxidants. Studies demonstrate that kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) effectively scavenges free radicals and reduces oxidative stress. For instance, it has been shown to inhibit lipid peroxidation and protect DNA from oxidative damage in various experimental models .
2. Anti-inflammatory Effects
Research indicates that this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits NF-kB signaling, which is crucial for the inflammatory response .
3. Anticancer Properties
Kaempferol derivatives exhibit significant anticancer effects. In vivo studies have shown that kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) can inhibit tumor growth in experimental models by inducing apoptosis in cancer cells and altering cell cycle progression . A specific study reported a growth inhibition rate of approximately 70.89% against EAC cells at a dosage of 50 mg/kg body weight .
4. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It enhances brain-derived neurotrophic factor (BDNF) expression and protects neuronal cells from oxidative stress-induced apoptosis .
The mechanisms through which kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) exerts its effects include:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) .
- Anti-inflammatory Pathway : Inhibition of NF-kB translocation and reduction of inflammatory mediators .
- Cell Cycle Regulation : Induction of cell cycle arrest at specific phases leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose), a comparison with similar compounds is essential:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Kaempferol 3-O-rhamnoside | Moderate | Moderate | Moderate |
| Kaempferol 7-O-rhamnoside | Moderate | Low | Low |
| Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) | High | High | High |
Case Studies
Several studies have highlighted the efficacy of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose):
- Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced AAPH-induced oxidative damage in human erythrocytes .
- Cancer Research : An experimental study showed that it inhibited tumor growth in mice models by promoting apoptosis in EAC cells through caspase activation .
- Neuroprotection : A study indicated that treatment with this compound improved cognitive functions in animal models subjected to oxidative stress conditions by enhancing BDNF levels .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for structural elucidation of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving the glycosylation patterns and stereochemistry of the rhamnose and glucose moieties. DEPT and 2D NMR (e.g., HSQC, HMBC) help confirm linkages, such as the β-D-glucose-(1→2)-α-L-rhamnose configuration at the 3-position and the 7-O-α-L-rhamnose substitution. Mass spectrometry (HR-ESI-MS) provides precise molecular weight confirmation (e.g., m/z 610.52 for [M+H]) and fragmentation patterns to validate the disaccharide chains .
Q. What natural sources contain kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)?
- Answer : The compound has been identified in Camellia oleifera, Morettia philaena, and leguminous plants like adzuki bean (Vigna angularis) and mung bean (Vigna radiata). Its presence in these species is confirmed via HPLC-MS and phytochemical screening, often associated with flavonoid-rich fractions .
Q. How does the solubility profile of this compound influence experimental design?
- Answer : Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose is slightly water-soluble and weakly acidic (pKa ~6.5), necessitating polar aprotic solvents (e.g., DMSO or methanol) for in vitro assays. For cellular studies, dimethyl sulfoxide (DMSO) is preferred at concentrations ≤0.1% to avoid cytotoxicity. Solubility limitations may require derivatization (e.g., acetylation) for enhanced bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)?
- Answer : Regioselective glycosylation at the 3- and 7-positions of kaempferol is a key hurdle. Protecting group strategies (e.g., benzylation at C-4' and C-5 hydroxyls) are required to direct glycosyl donors to the correct positions. Enzymatic synthesis using glycosyltransferases (e.g., UGT78D1) offers higher regioselectivity compared to chemical methods, but low yields (<30%) remain a limitation. Recent advances in solid-phase synthesis and microwave-assisted reactions improve efficiency .
Q. How do contradictory bioactivity data for this compound across studies arise, and how can they be resolved?
- Answer : Discrepancies in reported IC values (e.g., α-glucosidase inhibition ranging from 50 µM to >200 µM) often stem from assay variability (e.g., enzyme source, pH, substrate concentration). Standardization using reference inhibitors (e.g., acarbose for α-glucosidase) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) can reconcile results. Contradictory neuroprotective effects may reflect differences in cell models (e.g., SH-SY5Y vs. primary neurons) or amyloid-β peptide isoforms used .
Q. What mechanisms underlie its dual inhibition of α-amylase and acetylcholinesterase?
- Answer : Molecular docking studies suggest the rhamnose-glucose disaccharide chain binds to the catalytic triad of α-amylase (Asp197, Glu233, Asp300), while the kaempferol aglycone interacts with acetylcholinesterase’s peripheral anionic site (Tyr337, Trp286). Synergistic effects are attributed to flavonoid-mediated ROS scavenging and competitive inhibition at enzyme active sites .
Q. How can researchers optimize HPLC conditions for quantifying this compound in complex matrices?
- Answer : Reverse-phase C18 columns with a water-acetonitrile gradient (0.1% formic acid) achieve baseline separation. Detection at 265–370 nm maximizes sensitivity for flavonoid glycosides. Spike-and-recovery experiments using phyproof® reference standards (≥95% purity) validate accuracy, while LC-MS/MS in MRM mode (m/z 610→287) enhances specificity in plant extracts .
Key Recommendations for Researchers
- Standardization : Use CREST/JST or phyproof® reference materials for reproducibility .
- Analytical Validation : Combine NMR, HR-MS, and enzymatic digestion (β-glucosidase/rhamnosidase) for structural confirmation .
- Bioactivity Studies : Prioritize cell lines with endogenous targets (e.g., neuronal models for neuroprotection) and validate findings with knockout/down approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
